molecular formula C18H15ClN2OS B11488702 N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide

N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide

Cat. No.: B11488702
M. Wt: 342.8 g/mol
InChI Key: LWPALYNLEOQOCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted quinoline derivatives .

Scientific Research Applications

N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.

    Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

    Synthetic Organic Chemistry:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(methylsulfanyl)phenyl]quinoline-2-carboxamide
  • N-[3-chloro-4-(propylsulfanyl)phenyl]quinoline-2-carboxamide
  • N-[3-chloro-4-(butylsulfanyl)phenyl]quinoline-2-carboxamide

Uniqueness

N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets compared to similar compounds with different alkyl groups .

Properties

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

IUPAC Name

N-(3-chloro-4-ethylsulfanylphenyl)quinoline-2-carboxamide

InChI

InChI=1S/C18H15ClN2OS/c1-2-23-17-10-8-13(11-14(17)19)20-18(22)16-9-7-12-5-3-4-6-15(12)21-16/h3-11H,2H2,1H3,(H,20,22)

InChI Key

LWPALYNLEOQOCT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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